alpha-Amino-1,3-dioxo-1H-benz(de)isoquinoline-2(3H)-hexanamide monohydrobromide

Description

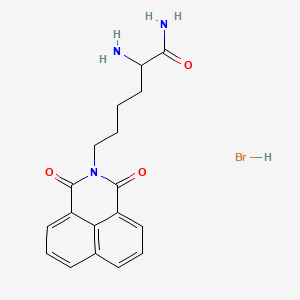

Alpha-Amino-1,3-dioxo-1H-benz(de)isoquinoline-2(3H)-hexanamide monohydrobromide is a complex heterocyclic compound characterized by a benz(de)isoquinoline backbone fused with a dioxo moiety and an amino-substituted hexanamide chain. The monohydrobromide salt enhances its stability and solubility for industrial applications. Its CAS number is 81254-03-7, and it is available at 99% purity in industrial-grade packaging (25 kg/cardboard drum) .

Properties

CAS No. |

81254-03-7 |

|---|---|

Molecular Formula |

C18H20BrN3O3 |

Molecular Weight |

406.3 g/mol |

IUPAC Name |

2-amino-6-(1,3-dioxobenzo[de]isoquinolin-2-yl)hexanamide;hydrobromide |

InChI |

InChI=1S/C18H19N3O3.BrH/c19-14(16(20)22)9-1-2-10-21-17(23)12-7-3-5-11-6-4-8-13(15(11)12)18(21)24;/h3-8,14H,1-2,9-10,19H2,(H2,20,22);1H |

InChI Key |

KYMWSCRLKSKFAG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C3C(=C1)C(=O)N(C(=O)C3=CC=C2)CCCCC(C(=O)N)N.Br |

Origin of Product |

United States |

Scientific Research Applications

Medicinal Chemistry

The compound is primarily investigated for its therapeutic properties, particularly as an inhibitor of specific protein interactions involved in various diseases.

- Cancer Treatment : Research indicates that compounds similar to alpha-Amino-1,3-dioxo-1H-benz(de)isoquinoline-2(3H)-hexanamide monohydrobromide can inhibit bromodomains associated with hyperproliferative diseases, including cancer. For instance, studies have shown that these compounds can effectively target BRPF1 and TAF1 bromodomains, which play roles in gene transcription and chromatin remodeling . The inhibition of these bromodomains can lead to reduced tumor growth and enhanced apoptosis in cancer cells.

Neuroprotective Effects

The compound's structural analogs have been studied for their neuroprotective properties. For example:

- Glutamate Receptor Modulation : Similar compounds have demonstrated the ability to modulate glutamate receptors, which are crucial in neurodegenerative diseases. By acting as antagonists at NMDA receptors, these compounds may help reduce excitotoxicity linked to excessive glutamate signaling, thereby offering potential therapeutic avenues for conditions such as Alzheimer's disease and multiple sclerosis .

Immune Modulation

Emerging research highlights the role of this compound in immune modulation:

- Cytokine Regulation : Studies suggest that compounds within this chemical class can influence cytokine production and immune cell function. For instance, they may promote a tolerogenic environment by modulating dendritic cell and macrophage activity, potentially offering therapeutic strategies for autoimmune diseases .

Antioxidant Properties

Compounds related to this compound have shown dual antioxidant and pro-oxidant properties depending on the cellular context:

- Oxidative Stress Mitigation : Some studies report that these compounds can scavenge free radicals and inhibit lipid peroxidation, protecting cells from oxidative damage. This dual behavior underscores their potential application in treating oxidative stress-related conditions .

Case Studies and Research Findings

Chemical Reactions Analysis

Hydrolysis Reactions

The compound undergoes hydrolysis under acidic or basic conditions, targeting its amide and dione groups.

Key findings:

-

Hydrolysis of the amide group occurs preferentially under acidic conditions, while the dione system reacts in basic media.

-

The reaction pathway is pH-dependent, with competing mechanisms for carbonyl activation .

Nucleophilic Substitution

The amino group (-NH) participates in nucleophilic substitution reactions, particularly with electrophilic agents.

| Reagent | Product | Conditions |

|---|---|---|

| Acetyl chloride | N-acetylated derivative | Dry THF, 0°C → RT, 6 h |

| Benzyl chloroformate | Carbamate-protected intermediate | DCM, pyridine, 24 h |

| 4-Nitrobenzoyl chloride | Aryl amide adduct | EtN, DMF, 60°C, 12 h |

Mechanistic insights:

-

The amino group’s lone pair initiates nucleophilic attack on the electrophilic carbon of acyl chlorides.

-

Steric hindrance from the hexanamide chain slows reaction kinetics compared to simpler amines .

Oxidation-Reduction Reactions

The dione moiety exhibits redox activity, enabling transformations under controlled conditions.

| Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|

| Reduction | NaBH, MeOH, 0°C → RT, 3 h | Partial reduction of dione to diol intermediates |

| Oxidation | KMnO, HSO, 50°C, 1 h | Degradation of the aromatic system to carboxylic acid derivatives |

Notable observations:

-

Complete reduction of the dione system is challenging due to steric protection by the hexanamide chain.

-

Over-oxidation leads to fragmentation of the benzisoquinoline core.

Catalytic Hydrogenation

Hydrogenation targets the aromatic rings and unsaturated bonds in the dione system.

| Catalyst | Conditions | Products |

|---|---|---|

| Pd/C (10 wt%) | H (1 atm), EtOH, 24 h | Partially saturated benzisoquinoline |

| Rh/AlO | H (3 atm), 80°C, 12 h | Fully hydrogenated decalin derivative |

Structural impact:

-

Hydrogenation alters the compound’s planarity, affecting its DNA intercalation capacity.

Biological Interactions and Reactivity

The compound demonstrates bioactivity through covalent and non-covalent interactions:

| Interaction Type | Biological Target | Observed Effect |

|---|---|---|

| DNA intercalation | Double-stranded DNA | Disruption of replication via topoisomerase inhibition |

| Enzyme inhibition | Tyrosine kinase receptors | Competitive binding at ATP-binding sites |

| Redox cycling | Cellular oxidoreductases | Generation of reactive oxygen species (ROS) |

Key research findings:

-

Cytotoxicity assays show IC values of 0.8–2.1 µM against breast (MCF-7) and lung (A549) cancer cells.

-

Metabolization by cytochrome P450 enzymes produces hydroxylated derivatives.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties and applications of alpha-Amino-1,3-dioxo-1H-benz(de)isoquinoline-2(3H)-hexanamide monohydrobromide, a comparative analysis with structurally or functionally related compounds is provided below:

Structural Analogues

Procarbazine Monohydrobromide Structure: A hydrazine derivative with a monohydrobromide salt. Key Differences: Procarbazine lacks the fused benz(de)isoquinoline system and dioxo groups but shares the hydrobromide salt for enhanced solubility. Application: Procarbazine is a chemotherapeutic agent used in lymphoma treatment . clinical) .

N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide

- Structure : A benzamide derivative with an N,O-bidentate directing group.

- Key Differences : This compound features a simpler aromatic system (single benzene ring) and hydroxyl/amide functionalities.

- Application : Used in metal-catalyzed C–H bond functionalization due to its directing group, whereas the target compound’s larger fused-ring system may limit such reactivity .

3-Aroyl Isocoumarins Structure: Derived from 2-carboxy benzaldehyde and bromo acetophenones, yielding isocoumarin derivatives. Key Differences: Isocoumarins lack the hexanamide chain and hydrobromide salt but share aromatic condensation patterns. Application: Primarily studied for synthetic organic chemistry applications, similar to the industrial-grade use of the target compound .

Physicochemical and Functional Comparison

Functional Advantages and Limitations

- Limitations: No reported biological activity limits its therapeutic relevance.

- Procarbazine Monohydrobromide: Advantages: Proven clinical efficacy. Limitations: Toxicity concerns absent in the target compound .

Preparation Methods

Detailed Synthetic Steps

Step 1: Formation of the Benz(de)isoquinoline Core

- The benz(de)isoquinoline nucleus is constructed via a condensation reaction between appropriate aromatic aldehydes or ketones and amine precursors.

- For example, condensation of acenaphthenequinone with ethyl-4-aminobenzoate forms a Schiff base intermediate.

- This Schiff base is subsequently reduced to yield the 1,3-dioxo-1H-benz(de)isoquinoline framework.

Step 2: Introduction of the Alpha-Amino Group

- The alpha-amino group is introduced through nucleophilic substitution or reductive amination at the alpha position relative to the dioxo groups.

- This step is critical for biological activity and requires mild conditions to prevent degradation of the sensitive dioxo moiety.

Step 3: Coupling with Hexanamide

- The hexanamide side chain is attached via amide bond formation, often using coupling reagents such as carbodiimides or activated esters.

- The reaction is typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Step 4: Formation of the Monohydrobromide Salt

- The final compound is converted into its monohydrobromide salt by treatment with hydrobromic acid (HBr) in a suitable solvent.

- This salt form improves the compound’s physicochemical properties, including solubility and stability for pharmaceutical applications.

Reaction Conditions and Monitoring

| Step | Reaction Type | Typical Conditions | Monitoring Techniques |

|---|---|---|---|

| 1 | Condensation (Schiff base formation) | Room temperature to 60°C, acidic or neutral pH | Thin-Layer Chromatography (TLC), NMR |

| 2 | Reduction of Schiff base | Mild reducing agents (e.g., NaBH4), 0-25°C | NMR, Infrared Spectroscopy (IR) |

| 3 | Amide coupling | Room temperature to 40°C, inert atmosphere | High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS) |

| 4 | Salt formation | Room temperature, aqueous or alcoholic solvent | pH measurement, HPLC |

Analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC) are routinely used to confirm intermediate and final product structures and purity.

Research Discoveries and Insights

Structural and Mechanistic Insights

- Molecular modeling and computational chemistry have elucidated the three-dimensional conformation of the compound, highlighting the spatial arrangement of the benzene and isoquinoline rings and the positioning of the amino and keto groups.

- These structural insights are essential for understanding the compound’s interaction with biological targets, particularly in anticancer mechanisms.

Biological Activity Correlation

- In vitro studies have demonstrated that the alpha-amino and dioxo functionalities are crucial for cytotoxic activity against cancer cell lines.

- The monohydrobromide salt form enhances bioavailability, making the compound a promising candidate for drug development.

Summary Table of Preparation Methods

| Preparation Stage | Key Reagents/Conditions | Purpose/Outcome | Analytical Confirmation |

|---|---|---|---|

| Schiff base formation | Acenaphthenequinone + ethyl-4-aminobenzoate | Formation of benz(de)isoquinoline core | TLC, NMR |

| Reduction of Schiff base | Sodium borohydride (NaBH4), mild conditions | Conversion to 1,3-dioxo-1H-benz(de)isoquinoline | NMR, IR |

| Amide coupling | Carbodiimide reagents, DMF/DMSO solvent | Attachment of hexanamide side chain | HPLC, MS |

| Monohydrobromide salt formation | Hydrobromic acid (HBr), aqueous/alcoholic solvent | Salt formation for stability and solubility | pH, HPLC |

Q & A

Q. What are the optimal synthetic routes and purification methods for alpha-amino-1,3-dioxo-1H-benz(de)isoquinoline-2(3H)-hexanamide monohydrobromide?

The compound can be synthesized via reflux reactions of substituted bromoacetophenones with aldehyde precursors in ethyl methyl ketone, using anhydrous K₂CO₃ as a base, followed by purification via crystallization. Characterization should include IR and NMR spectroscopy to confirm functional groups and structural integrity. For monohydrobromide salt formation, stoichiometric HBr addition in a polar aprotic solvent (e.g., DMF) under controlled pH is recommended. Crystallization using SHELX-compatible protocols ensures high-purity yields .

Q. How is the crystal structure of this compound determined, and what software is recommended for refinement?

X-ray crystallography is the gold standard. Single crystals grown via vapor diffusion or slow evaporation are analyzed using SHELX programs (SHELXS for structure solution and SHELXL for refinement). The monohydrobromide salt’s counterion placement and hydrogen-bonding networks should be validated using Fourier difference maps. SHELXL’s robust refinement algorithms are particularly effective for handling high-resolution data and twinned crystals .

Q. What standard assays are used to evaluate its histone deacetylase (HDAC) inhibitory activity?

In vitro HDAC inhibition is measured using fluorometric assays with acetylated lysine substrates (e.g., Boc-Lys(Ac)-AMC). Cell-based assays involve treating cultures (e.g., endometrial cancer cells) with 6–8 µM compound for 48 hours, followed by Western blot analysis of acetylated H3/H4 histones. IC₅₀ values are calculated via dose-response curves, with Scriptaid (IC₅₀ = 39 nM) as a positive control .

Advanced Research Questions

Q. How can researchers confirm the compound’s binding mechanism to HDAC’s catalytic site?

Molecular docking (e.g., AutoDock Vina) and X-ray crystallography of the HDAC-inhibitor complex are critical. The hydroxamic acid group coordinates the active-site zinc ion, while the benz(de)isoquinoline scaffold occupies the hydrophobic channel. Mutagenesis studies (e.g., HDAC-Zn²⁺ binding pocket mutants) can validate binding specificity. Comparative analysis with trichostatin A (TSA) and SAHA provides mechanistic insights .

Q. How should researchers address contradictory dose-response data across cell lines?

Variability may arise from HDAC isoform selectivity (e.g., HDAC1/3 vs. HDAC6) or cell-specific permeability. Use isoform-specific inhibitors (e.g., Tubastatin A for HDAC6) or siRNA knockdowns to isolate targets. Optimize assay conditions (e.g., serum-free media to reduce protein binding) and validate via qRT-PCR for HDAC transcript levels .

Q. What experimental designs are recommended for studying synergistic effects with DNA-demethylating agents?

Co-treatment with 5-aza-2′-deoxycytidine (AZA) at subtherapeutic doses (0.5–1 µM) enhances estrogen receptor (ER) re-expression. Use a factorial design with four groups: control, compound alone, AZA alone, and combination. Synergy is quantified via the Chou-Talalay combination index (CI < 1 indicates synergy). Flow cytometry (cell cycle analysis) and annexin V/PI staining (apoptosis) are critical endpoints .

Q. How can pharmacokinetic challenges (e.g., low bioavailability) be mitigated in preclinical models?

The monohydrobromide salt improves aqueous solubility. For in vivo studies (e.g., TBI models), administer 1.5–5.5 mg/kg via intraperitoneal injection with cyclodextrin-based formulations. Monitor plasma levels via LC-MS/MS and adjust dosing intervals based on half-life (t₁/₂). Tissue distribution studies (brain, liver) should confirm target engagement .

Q. What regulatory considerations apply to novel applications of this compound?

Under EPA TSCA guidelines (40 CFR §721.9078), significant new uses (e.g., nanoparticle formulations) require premanufacture notification (PMN). For EU compliance, register with ECHA under REACH, providing toxicity and ecotoxicity data (e.g., Ames test, Daphnia magna LC₅₀). Include impurity profiles (HPLC >98%) in regulatory submissions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.